molecular formula C13H18INO2 B12285394 Tert-butyl 4-iodo-2,6-dimethylphenylcarbamate CAS No. 1314985-68-6

Tert-butyl 4-iodo-2,6-dimethylphenylcarbamate

Katalognummer: B12285394
CAS-Nummer: 1314985-68-6
Molekulargewicht: 347.19 g/mol
InChI-Schlüssel: RDCDDIXTYBVRTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 4-iodo-2,6-dimethylphenylcarbamate is an organic compound with the molecular formula C13H18INO2 and a molecular weight of 347.20 g/mol . This compound is characterized by the presence of a tert-butyl group, an iodine atom, and a carbamate functional group attached to a dimethylphenyl ring. It is commonly used in pharmaceutical research and chemical synthesis due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 4-tert-octylphenol, followed by benzyl protection and halogen exchange reactions . The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of tert-butyl 4-iodo-2,6-dimethylphenylcarbamate may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 4-iodo-2,6-dimethylphenylcarbamate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodine atom can yield various substituted phenylcarbamates, while hydrolysis of the carbamate group produces the corresponding amine.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 4-iodo-2,6-dimethylphenylcarbamate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of tert-butyl 4-iodo-2,6-dimethylphenylcarbamate involves its interaction with specific molecular targets and pathways. The iodine atom and carbamate group play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Tert-butyl 4-iodo-2,6-dimethylphenylcarbamate is unique due to the presence of both the iodine atom and the tert-butyl group, which confer distinct chemical properties and reactivity. Its specific combination of functional groups makes it valuable for targeted chemical synthesis and research applications.

Eigenschaften

CAS-Nummer

1314985-68-6

Molekularformel

C13H18INO2

Molekulargewicht

347.19 g/mol

IUPAC-Name

tert-butyl N-(4-iodo-2,6-dimethylphenyl)carbamate

InChI

InChI=1S/C13H18INO2/c1-8-6-10(14)7-9(2)11(8)15-12(16)17-13(3,4)5/h6-7H,1-5H3,(H,15,16)

InChI-Schlüssel

RDCDDIXTYBVRTI-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1NC(=O)OC(C)(C)C)C)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.